molecular formula C23H24F3N3O2 B12241538 2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine

2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B12241538
M. Wt: 431.4 g/mol
InChI Key: JMOVLKZZWWGGEN-UHFFFAOYSA-N
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Description

2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a methoxyphenyl-substituted alkene reacts with diiodomethane and a zinc-copper couple.

    Pyrrolidine Ring Construction: The pyrrolidine ring is often constructed through a cyclization reaction involving a suitable diene and a nitrogen-containing nucleophile.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopropane ring, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential interactions with enzymes and receptors are of particular interest.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropane and pyrrolidine rings contribute to its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24F3N3O2

Molecular Weight

431.4 g/mol

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C23H24F3N3O2/c1-31-19-5-3-2-4-18(19)22(8-9-22)21(30)29-13-15-11-28(12-16(15)14-29)20-7-6-17(10-27-20)23(24,25)26/h2-7,10,15-16H,8-9,11-14H2,1H3

InChI Key

JMOVLKZZWWGGEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F

Origin of Product

United States

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